molecular formula C13H21NO4 B1404538 (3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid CAS No. 1251020-10-6

(3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid

Cat. No. B1404538
M. Wt: 255.31 g/mol
InChI Key: IGOINSQCZOTTQA-BBBLOLIVSA-N
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Description

“(3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid” is a chemical compound with the molecular formula C13H21NO4 . It contains a total of 39 atoms; 21 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The IUPAC name for this compound is (3aS,4R,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid.


Molecular Structure Analysis

The compound has a complex structure with several stereocenters . It has a cyclopenta[c]pyrrole core structure, which is a bicyclic system with a five-membered ring fused to a pyrrole ring. The compound also contains a tert-butoxycarbonyl (Boc) group and a carboxylic acid group.


Physical And Chemical Properties Analysis

The molecular weight of the compound is approximately 255.31 g/mol . It has a complexity of 361, a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . The topological polar surface area is 66.8, and it has 18 heavy atoms .

Scientific Research Applications

1. Development of Conformationally Restricted GABA Analogue

Researchers developed a conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold. This compound represents a critical template in medicinal chemistry for the development of GABA analogues with potential therapeutic applications (Melnykov et al., 2018).

2. Synthesis of Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates

The synthesis of 6a-Hydroxy- and 6a-methoxy-derivatives of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylate was achieved. This research demonstrates the versatility of the cyclopenta[b]pyrrole scaffold in synthesizing complex organic compounds (Won-Jun et al., 1994).

3. Synthesis of Chiral Tricyclic Proline Analogue from Camphor

A new chiral constrained proline analogue was synthesized from camphor, showcasing the use of (3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid in the development of novel amino acid derivatives (Gorichko et al., 2002).

4. Development of Functionalized Pyrrole Derivatives

A novel approach to synthesize functionalized pyrroles was presented, utilizing a Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation process. This research highlights the potential of cyclopenta[c]pyrrole derivatives in organic synthesis (Gabriele et al., 2012).

5. Exploration of Cyclopenta[c] Pyrroles in Drug Synthesis

The study investigated the transformation of cyclopenta[c]pyrrole-4-carboxamide, demonstrating the significance of cyclopenta[c]pyrrole derivatives in the synthesis of complex organic molecules (Bell et al., 1977).

properties

IUPAC Name

(3aS,4R,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(11(15)16)10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOINSQCZOTTQA-BBBLOLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@H]2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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